N-benzyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine
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Overview
Description
N-benzyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively . The presence of benzyl and dichlorophenyl groups in this compound enhances its potential for various biological and chemical applications.
Preparation Methods
The synthesis of N-benzyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with benzylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-benzyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.
Scientific Research Applications
N-benzyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-benzyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . It also interferes with signaling pathways in cancer cells, inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
N-benzyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:
N-benzyl-4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine: Similar structure but with a different substitution pattern on the phenyl ring, leading to variations in biological activity.
N-benzyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl)benzamide: Contains an additional benzamide group, which may enhance its pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-benzyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2S/c17-12-6-7-13(14(18)8-12)15-10-21-16(20-15)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPMPMQIXYBZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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